KS15 is a synthetic compound classified as a cryptochrome inhibitor, specifically targeting the cryptochrome proteins CRY1 and CRY2, which are integral to the regulation of circadian rhythms in mammals. The compound has been shown to enhance E-box-mediated transcription by disrupting the negative feedback loop involving the CLOCK:BMAL1 heterodimer and the cryptochrome proteins. This mechanism positions KS15 as a potential therapeutic agent in various biological contexts, including cancer treatment.
KS15 is derived from ethoxypropanoic acid and is characterized by its molecular formula and molecular weight of 420.30 g/mol. It is recognized under the CAS number 1033781-20-2. The compound's classification as a cryptochrome inhibitor highlights its role in modulating circadian rhythms, making it significant in both pharmacological research and potential clinical applications.
The synthesis of KS15 involves several steps, starting from commercially available precursors. Key techniques include:
The synthetic route for KS15 includes the formation of an imine linkage, which is crucial for its biological activity. The compound is synthesized through a combination of organic reactions that yield the desired functional groups necessary for its interaction with cryptochrome proteins.
The molecular structure of KS15 has been elucidated using X-ray crystallography, revealing a complex arrangement of atoms that facilitates its interaction with target proteins. The structure includes:
Key structural data includes bond lengths and angles that are critical for understanding how KS15 interacts with biological targets. For instance, specific bond lengths involving carbon, nitrogen, and oxygen atoms have been measured to confirm the compound's conformation.
KS15 participates in several chemical reactions that are essential for its function as a cryptochrome inhibitor. Notably:
The binding affinity of KS15 to its targets has been quantified using various biochemical assays, demonstrating its effectiveness at disrupting circadian transcriptional processes.
KS15 exerts its effects by directly binding to cryptochrome proteins, thereby inhibiting their ability to repress transcription mediated by E-box elements. This disruption enhances the expression of clock-controlled genes.
Research indicates that KS15 significantly alters the transcriptional activity within cellular models, leading to increased expression of genes involved in circadian rhythms and potentially affecting cell proliferation in cancer models.
KS15 is characterized by:
The compound demonstrates moderate stability under physiological conditions but can be hydrolyzed over time. Its interactions with cytochrome P450 enzymes suggest potential drug-drug interactions that warrant further investigation.
KS15 has several scientific applications:
The mammalian circadian clock operates via interlocking transcriptional-translational feedback loops (TTFLs) centered on the CLOCK-BMAL1 heterodimer. This complex binds to E-box enhancer elements (consensus sequence: CACGTG) in promoter regions, driving the expression of core clock genes, including Period (Per1/2/3) and Cryptochrome (Cry1/2) [1] [7]. The rhythmic activation of E-box-mediated transcription initiates the negative feedback limb of the circadian oscillator. Genetic disruption of Bmal1 abolishes circadian rhythmicity, underscoring its indispensable role in timekeeping [3] [8]. A secondary feedback loop involves nuclear receptors (REV-ERBα/β and RORs), which regulate Bmal1 transcription through ROR response elements (ROREs), stabilizing the core oscillator [7].
Cryptochromes (CRY1 and CRY2) serve as the primary repressors of CLOCK-BMAL1 activity. Following their E-box-induced expression, CRY proteins accumulate in the nucleus and directly bind to the C-terminal transactivation domain (TAD) of BMAL1 [1] [5]. This interaction sterically hinders coactivator recruitment (e.g., CBP/p300) and disrupts CLOCK-BMAL1 transcriptional activity [5]. Structural studies reveal that CRYs consist of a conserved photolyase homology region (PHR) and a variable C-terminal extension (CCE). The PHR domain engages BMAL1’s TAD, while the CCE modulates stability via FBXL3-mediated ubiquitination [6]. Notably, CRY1 exhibits stronger repressive activity than CRY2 due to enhanced BMAL1 binding affinity [5].
Circadian disruption is linked to metabolic disorders, neurodegenerative diseases, and cancer. Genetic ablation of Cry1 in mice alters glucose homeostasis, while Per2 mutants exhibit accelerated tumorigenesis [1] [7]. In humans, shift work—associated with chronic circadian misalignment—increases breast cancer risk by 30–50% [10]. Mechanistically, circadian genes regulate cell-cycle checkpoints (e.g., p21, Wee1) and DNA repair pathways, coupling metabolic/physiological cycles to environmental time cues [7] [10].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1